molecular formula C17H17N3O4S B6540544 N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzenesulfonamide CAS No. 1021226-94-7

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzenesulfonamide

Cat. No. B6540544
CAS RN: 1021226-94-7
M. Wt: 359.4 g/mol
InChI Key: QZHHPFRIPSICHH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a furan ring, a pyridazine ring, and a benzenesulfonamide moiety. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridazine is a heterocyclic compound with a six-membered ring containing two nitrogen atoms opposite each other, and benzenesulfonamide is a type of sulfonamide where the sulfonamide group is directly linked to a benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the furan and pyridazine rings, followed by the introduction of the propyl linker and the benzenesulfonamide group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyridazine rings would likely contribute to the compound’s aromaticity, while the benzenesulfonamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The furan ring could undergo electrophilic substitution or opening of the ring. The pyridazine ring could undergo reactions at the nitrogen atoms, and the benzenesulfonamide group could undergo reactions at the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and degree of conjugation could affect properties like its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets in the body to exert its effects. The benzenesulfonamide group is a common feature in some types of drugs, suggesting potential biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. Some benzenesulfonamides are associated with health risks, so it’s possible that this compound could have similar hazards .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. It could be interesting to investigate its biological activity, given the presence of the benzenesulfonamide group .

properties

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c21-17-10-9-15(16-8-4-13-24-16)19-20(17)12-5-11-18-25(22,23)14-6-2-1-3-7-14/h1-4,6-10,13,18H,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHHPFRIPSICHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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